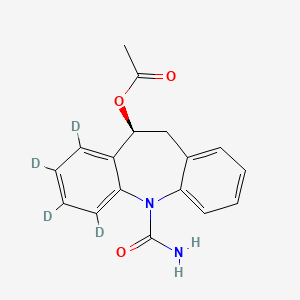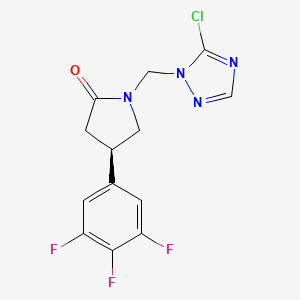
Plosaracetam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SDI-118 is a small molecule that modulates the activity of synaptic vesicle glycoprotein 2A (SV2A) in the brain. It has shown cognitive-enhancing effects in a range of animal models of cognitive deficit. This compound is being explored for its potential to treat progressive neurodegenerative disorders characterized by cognitive impairment .
Preparation Methods
The specific synthetic routes and reaction conditions for SDI-118 are not widely published. it is known that the compound is synthesized through a series of chemical reactions that involve the modification of a core structure to enhance its affinity for SV2A. Industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation .
Chemical Reactions Analysis
SDI-118 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SDI-118 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the modulation of SV2A and its effects on synaptic transmission.
Biology: It helps in understanding the role of SV2A in cognitive processes and neurodegenerative diseases.
Medicine: SDI-118 is being investigated for its potential to treat cognitive impairment in conditions like Alzheimer’s disease, major depression, and schizophrenia.
Industry: The compound may have applications in the development of new therapeutic agents targeting cognitive deficits
Mechanism of Action
SDI-118 exerts its effects by modulating the activity of synaptic vesicle glycoprotein 2A (SV2A). SV2A plays a central role in regulating synaptic transmission by controlling the release of neurotransmitters. By enhancing the function of SV2A, SDI-118 improves synaptic efficiency and cognitive function. This modulation occurs pre-synaptically, meaning it affects the neuron that releases neurotransmitters .
Comparison with Similar Compounds
SDI-118 is unique in its specific modulation of SV2A. Similar compounds include:
Levetiracetam: An antiepileptic drug that also targets SV2A but is primarily used to control seizures.
Brivaracetam: Another antiepileptic drug with a higher affinity for SV2A compared to levetiracetam.
ABBV-552:
Properties
CAS No. |
1651179-19-9 |
|---|---|
Molecular Formula |
C13H10ClF3N4O |
Molecular Weight |
330.69 g/mol |
IUPAC Name |
(4R)-1-[(5-chloro-1,2,4-triazol-1-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H10ClF3N4O/c14-13-18-5-19-21(13)6-20-4-8(3-11(20)22)7-1-9(15)12(17)10(16)2-7/h1-2,5,8H,3-4,6H2/t8-/m0/s1 |
InChI Key |
GPGBFZCJDZALPN-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@@H](CN(C1=O)CN2C(=NC=N2)Cl)C3=CC(=C(C(=C3)F)F)F |
Canonical SMILES |
C1C(CN(C1=O)CN2C(=NC=N2)Cl)C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




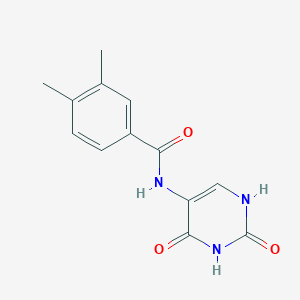


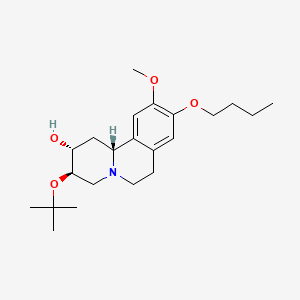

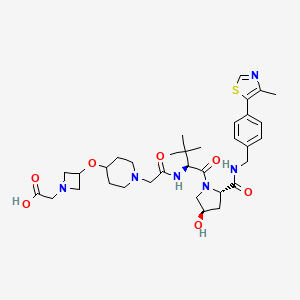
![N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B12373068.png)
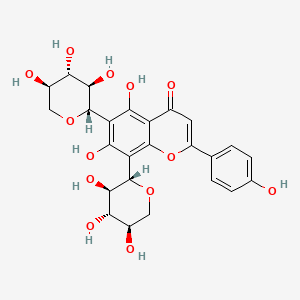

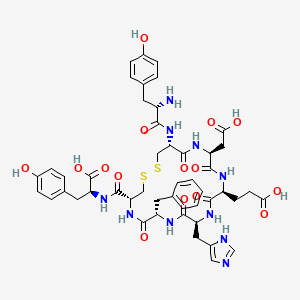
![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)
